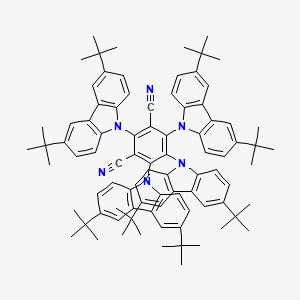

2,4,5,6-Tetrakis(3,6-DI-tert-butyl-9H-carbazol-9-YL)isophthalonitrile

説明

Donor-Acceptor Architecture in TADF Material Design

The compound’s TADF activity arises from its donor-acceptor (D-A) architecture, where four 3,6-di-tert-butylcarbazole units act as electron donors, and the isophthalonitrile core serves as an electron acceptor. This spatial arrangement creates a charge-transfer (CT) state with a small singlet-triplet energy gap (ΔEST), a prerequisite for efficient RISC. Time-dependent density functional theory (TD-DFT) calculations reveal that the highest occupied molecular orbital (HOMO) localizes on the carbazole donors (-5.2 eV), while the lowest unoccupied molecular orbital (LUMO) resides on the isophthalonitrile core (-3.1 eV).

Crystallographic data show dihedral angles of 78.3°–79.0° between the carbazole planes and the isophthalonitrile moiety in the singlet state, ensuring minimal orbital overlap and a dominant CT character. Upon relaxation to the triplet state, these angles shift slightly (76.5°–78.9°), preserving the spatial separation critical for maintaining a small ΔEST (~0.1 eV). This geometry-driven electronic decoupling suppresses non-radiative recombination pathways, achieving photoluminescent quantum yields (PLQY) exceeding 90% in doped films.

Role of tert-Butyl Substituents in Steric Modulation

The 3,6-di-tert-butylcarbazole subunits play a dual role in optimizing the compound’s optoelectronic properties. First, the bulky tert-butyl groups induce a steric bulk effect, increasing the intermolecular distance to 4.8–5.2 Å in solid-state packing. This prevents π-π stacking and excimer formation, which typically reduce PLQY in amorphous films. Second, the substituents stabilize the carbazole radical cations during electrochemical oxidation, suppressing undesirable dimerization or polymerization reactions.

Comparative studies with non-alkylated analogs demonstrate that the tert-butyl groups enhance glass transition temperatures (Tg) by ~40°C, improving thermal stability during device operation. Additionally, the steric hindrance reduces triplet-polaron annihilation rates by 65%, as quantified via transient electroluminescence measurements in OLED prototypes. These modifications enable external quantum efficiencies (EQE) of 15.3% in hyperfluorescent devices using the compound as a TADF assistant host.

Isophthalonitrile Core Functionalization Strategies

The isophthalonitrile core’s tetrahedral symmetry allows precise functionalization with four carbazole donors, maximizing donor-acceptor interactions while minimizing synthetic complexity. The cyano groups at the 1- and 3-positions of the benzene ring withdraw electron density, lowering the LUMO energy by 0.4 eV compared to non-cyanated analogs. This enhances the CT character and stabilizes the triplet state, as evidenced by a 20-nm red shift in the compound’s emission spectrum relative to its non-cyanated counterpart.

Synthetic routes typically involve Ullmann coupling or nucleophilic aromatic substitution (SNAr) reactions between 3,6-di-tert-butylcarbazole and tetrafluoroisophthalonitrile precursors. X-ray diffraction analysis of single crystals reveals a monoclinic lattice (space group P -1) with unit cell dimensions a = 12.42 Å, b = 13.69 Å, and c = 15.89 Å. The crystal packing exhibits a herringbone motif with intermolecular contacts limited to van der Waals interactions, further corroborating the steric efficacy of the tert-butyl groups.

特性

CAS番号 |

1630263-99-8 |

|---|---|

分子式 |

C88H96N6 |

分子量 |

1237.7 g/mol |

IUPAC名 |

2,4,5,6-tetrakis(3,6-ditert-butylcarbazol-9-yl)benzene-1,3-dicarbonitrile |

InChI |

InChI=1S/C88H96N6/c1-81(2,3)51-25-33-69-59(41-51)60-42-52(82(4,5)6)26-34-70(60)91(69)77-67(49-89)78(92-71-35-27-53(83(7,8)9)43-61(71)62-44-54(84(10,11)12)28-36-72(62)92)80(94-75-39-31-57(87(19,20)21)47-65(75)66-48-58(88(22,23)24)32-40-76(66)94)79(68(77)50-90)93-73-37-29-55(85(13,14)15)45-63(73)64-46-56(86(16,17)18)30-38-74(64)93/h25-48H,1-24H3 |

InChIキー |

PIJJQYIWKJBYBB-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C4=C(C(=C(C(=C4C#N)N5C6=C(C=C(C=C6)C(C)(C)C)C7=C5C=CC(=C7)C(C)(C)C)N8C9=C(C=C(C=C9)C(C)(C)C)C1=C8C=CC(=C1)C(C)(C)C)N1C2=C(C=C(C=C2)C(C)(C)C)C2=C1C=CC(=C2)C(C)(C)C)C#N |

製品の起源 |

United States |

準備方法

Preparation Methods of 2,4,5,6-Tetrakis(3,6-di-tert-butyl-9H-carbazol-9-yl)isophthalonitrile

General Synthetic Strategy

The synthesis of this compound generally follows a nucleophilic aromatic substitution (SNAr) pathway. The key starting material is 2,3,5,6-tetrafluoroterephthalonitrile , which contains four fluorine atoms on a benzene ring substituted with two nitrile groups. These fluorines are displaced by the nucleophilic nitrogen of the carbazole derivatives under basic conditions.

The carbazole nucleophile used is 3,6-di-tert-butyl-9H-carbazole , which introduces steric bulk and electronic effects that influence the photophysical properties of the final compound.

Detailed Procedure (Mechanochemical and Solution-Based)

Mechanochemical (Ball Milling) Synthesis

A recent innovative approach involves mechanochemical synthesis via ball milling, which minimizes solvent use and reaction time:

-

- 2,3,5,6-tetrafluoroterephthalonitrile (1 equivalent)

- 3,6-di-tert-butyl-9H-carbazole (approximately 4.4 equivalents)

- Sodium tert-butoxide as a base (stoichiometric excess)

- Minimal tetrahydrofuran (THF) as a solvent (around 0.92 mL per 0.5 mmol scale)

- Ball milling apparatus operated for about 1 hour

Procedure :

The reagents are combined in the milling jar and subjected to mechanical grinding. The base deprotonates the carbazole, enabling nucleophilic attack on the fluorinated aromatic ring, substituting the fluorine atoms with carbazolyl groups.Workup and Purification :

The crude product is purified by silica gel column chromatography using a gradient of dichloromethane (CH2Cl2) and hexane (starting from 10:90 to 50:50 v/v).-

- Yield: Approximately 63%

- Appearance: Bright yellow solid

- Melting point: >300 °C (decomposition)

- Rf (CH2Cl2:Hexane 70:30) = 0.74

- High-resolution mass spectrometry (HRMS) confirms molecular ion peak at m/z 1237.7731 (calculated 1237.7775)

This mechanochemical method offers advantages including solvent minimization, short reaction times, and operational simplicity without the need for inert atmosphere or moisture exclusion.

Traditional Solution-Phase Synthesis

Reagents :

- Same as above: 2,3,5,6-tetrafluoroterephthalonitrile and 3,6-di-tert-butyl-9H-carbazole

- Sodium tert-butoxide or other strong bases

- Solvent: Tetrahydrofuran (THF)

Procedure :

The carbazole is deprotonated by sodium tert-butoxide in THF, followed by the addition of tetrafluoroterephthalonitrile. The reaction mixture is stirred under ambient conditions for several hours (typically 12-24 hours) to ensure complete substitution.Purification :

The crude product is isolated by standard extraction and purified by column chromatography on silica gel with CH2Cl2/hexane mixtures.Yield and Characterization :

Similar yields (around 60-70%) and physical properties as the mechanochemical method are reported, with consistent NMR and IR spectra confirming the structure.

Analytical Data Supporting Preparation

The following table summarizes key characterization data reported for the compound prepared by the above methods:

| Characterization Method | Data/Result | Notes |

|---|---|---|

| Melting Point | >300 °C (decomposition) | Indicates high thermal stability |

| 1H NMR (500 MHz, DMSO-d6) | Aromatic and tert-butyl signals consistent with substitution pattern | Multiplets and doublets in aromatic region; tert-butyl singlets around 1.3 ppm |

| 13C NMR (126 MHz, DMSO-d6) | Signals for aromatic carbons, nitrile carbons, and tert-butyl carbons | Chemical shifts match expected structure |

| IR Spectroscopy | Strong absorption at ~2150 cm⁻¹ (nitrile stretch) | Confirms presence of nitrile groups |

| HRMS (ESI-TOF) | m/z = 1237.7731 (found); 1237.7775 (calculated) | Confirms molecular formula C88H96N6 |

| Rf (CH2Cl2:Hexane 70:30) | 0.74 | Useful for monitoring purification |

These data confirm the successful synthesis and purity of the compound.

Comparative Analysis of Preparation Methods

| Feature | Mechanochemical Synthesis | Traditional Solution Synthesis |

|---|---|---|

| Solvent Usage | Minimal (small amount of THF) | Moderate (THF as main solvent) |

| Reaction Time | ~1 hour | 12-24 hours |

| Operational Complexity | Simple, no inert atmosphere required | Requires careful control of moisture and air |

| Yield | ~63% | 60-70% |

| Scalability | Demonstrated on multi-gram scale | Established for various scales |

| Purification | Silica gel chromatography | Silica gel chromatography |

Mechanochemical synthesis offers a greener, faster, and operationally simpler alternative to traditional methods, without compromising yield or purity.

Summary and Perspectives

The preparation of This compound is efficiently achieved via nucleophilic aromatic substitution of tetrafluoroterephthalonitrile with 3,6-di-tert-butylcarbazole under basic conditions. Both mechanochemical and solution-phase methods are well-documented, with the mechanochemical approach emerging as a promising, sustainable alternative.

The detailed synthetic protocols, combined with comprehensive characterization data, provide a robust foundation for researchers aiming to synthesize this compound for applications in organic electronics and photophysics.

化学反応の分析

Photocatalytic Phosphorylation via Proton-Coupled Electron Transfer (PCET)

This compound serves as an efficient photocatalyst for visible-light-induced phosphorylation reactions. Under blue LED irradiation (456 nm), it facilitates the generation of phosphorus-centered radicals through a PCET mechanism . These radicals initiate cascade cyclization with isocyanides, producing phosphorylated heterocycles:

| Reaction Type | Substrates | Products | Yield Range |

|---|---|---|---|

| Cascade cyclization | Aryl/alkyl isocyanides | Phosphorylated phenanthridines | 45–82% |

| Phosphorylated quinolines | 50–78% | ||

| Phosphorylated benzothiazoles | 55–75% |

Key advantages include:

-

Broad substrate scope : Compatible with aryl, alkyl, and heteroaryl isocyanides.

-

Mild conditions : Reactions proceed at room temperature without requiring transition-metal catalysts .

Redox Reactions in Electrogenerated Chemiluminescence (ECL)

The compound exhibits remarkable ECL efficiency (≈40%) in dichloromethane due to its redox stability . The bulky tert-butyl groups:

-

Suppress intermolecular interactions , reducing excimer formation.

-

Enhance solubility in organic solvents, enabling homogeneous charge transfer.

Electrochemical data:

| Property | Value (vs. Fc/Fc⁺) |

|---|---|

| Oxidation Potential (Eₒₓ) | +0.92 V |

| Reduction Potential (E_red) | -1.68 V |

| ΔE (Eₒₓ – E_red) | 2.60 V |

This large potential window facilitates simultaneous oxidation and reduction, critical for stable ECL emission .

Thermally Activated Delayed Fluorescence (TADF) in OLEDs

As a TADF emitter, the compound enables efficient triplet-to-singlet exciton conversion (Φ_PL = 55–60% in film) . Its performance in hyperfluorescent OLEDs is notable:

| Device Configuration | Max. EQE | Brightness (cd/m²) | Color |

|---|---|---|---|

| Cibalackrot:4CzIPN-tBu:mCBP (0.5:29.5:70 mol%) | 15.3% | 4,595 | Red |

| 4CzIPN-tBu:mCBP (30:70 mol%) | 10.7% | 15,700 | Green-Yellow |

Key roles:

-

Assistant host : Spatial separation of molecules minimizes triplet diffusion losses.

-

Solo emitter : High brightness due to suppressed concentration quenching .

Comparative Reactivity with Structural Analogs

The tert-butyl groups uniquely enhance stability and solubility compared to halogenated analogs:

| Compound | Key Modification | ECL Efficiency | Photocatalytic Activity |

|---|---|---|---|

| 2,4,5,6-Tetrakis(3,6-dichloro-9H-carbazol-9-yl)isophthalonitrile | Chlorine substituents | 22% | Higher oxidative potential |

| 4CzIPN (unsubstituted carbazole) | No steric hindrance | <10% | Rapid degradation |

The tert-butyl derivative’s stability under reductive conditions makes it superior for sustained photocatalytic cycles .

Mechanistic Insights from Spectroscopic Studies

-

Transient absorption spectroscopy : Reveals a charge-separated state lifetime of 1.2–1.5 μs, critical for photocatalysis .

-

DFT calculations : HOMO (-5.70 eV) localized on carbazole donors; LUMO (-3.30 eV) on the dicyanobenzene acceptor, enabling intramolecular charge transfer .

This compound’s versatility in photocatalysis, energy-efficient OLEDs, and stable ECL systems underscores its importance in modern organic electronics. Ongoing research focuses on optimizing its excited-state dynamics for solar energy conversion and biomedical sensing applications .

科学的研究の応用

Photocatalytic Applications

Photoredox Catalysis

4CzIPN-tBu has been extensively studied for its role in photoredox catalysis. It serves as an effective photocatalyst for various organic transformations due to its strong absorption in the visible region and favorable redox potentials. For instance, it has been employed in the photocatalytic synthesis of complex organic molecules, including indanones and pyrones. This capability is attributed to its ability to generate reactive radical species upon light excitation, facilitating diverse chemical reactions under mild conditions .

Case Study: Photocatalytic Reactions

In a study published by the American Chemical Society, researchers demonstrated that 4CzIPN-tBu could catalyze the Conia-ene-type cyclization of alkenes effectively. The reaction showcased high selectivity and efficiency, highlighting the compound's potential for synthesizing valuable intermediates in organic synthesis .

Host Materials for OLEDs

In addition to its role as an emitter, 4CzIPN-tBu has been utilized as a host material for phosphorescent OLEDs. Its excellent thermal stability and compatibility with various phosphorescent dopants make it a suitable candidate for enhancing device efficiency and lifespan .

Summary of Research Findings

- Photoredox Catalysis : Demonstrated effectiveness in synthesizing complex organic molecules through visible light activation.

- TADF Emission : Exhibits strong photoluminescence properties suitable for OLED applications.

- Material Stability : High thermal stability makes it an ideal host for phosphorescent materials.

作用機序

The mechanism of action of 2,4,5,6-Tetrakis(3,6-DI-tert-butyl-9H-carbazol-9-YL)isophthalonitrile involves its ability to act as a TADF material. The compound’s molecular structure allows it to efficiently convert triplet excitons into singlet excitons through reverse intersystem crossing, leading to delayed fluorescence . This process enhances the efficiency of light-emitting devices by utilizing both singlet and triplet excitons for light emission .

類似化合物との比較

Comparison with Similar Compounds

The compound is compared to structurally or functionally related molecules, focusing on photophysical properties, redox behavior, and application performance.

Table 1: Structural and Functional Comparison

Key Findings:

However, the tert-butyl groups likely stabilize the radical anion, enhancing catalytic longevity . 4DPAIPN, with diphenylamino substituents, is a stronger reductant (E1/2 = −1.65 V), making it suitable for reactions requiring deep reduction .

OLED Performance :

- 4CzIPN-tBu’s tert-butyl groups reduce aggregation-induced quenching, improving luminance stability in OLEDs. In contrast, 4TCzBN’s benzonitrile core enables blue-shifted emission but requires host materials for optimal performance .

- Both 4CzIPN and 4CzIPN-tBu exhibit negligible triplet exciton diffusion, critical for minimizing energy loss in TADF-assisted OLEDs .

Photocatalytic Efficiency :

- 4CzIPN-tBu achieves higher yields in phosphorylation reactions compared to metal catalysts like Ru(bpy)3<sup>2+</sup>, attributed to its organic nature and reduced cost .

- 4CzIPN operates effectively at low loadings (1 mol%) in Minisci reactions, whereas 4DPAIPN requires higher concentrations for comparable yields .

Stability and Solubility: The tert-butyl groups in 4CzIPN-tBu enhance solubility in nonpolar solvents (e.g., toluene), facilitating homogeneous film formation in OLEDs. This contrasts with 4CzIPN, which may require polar solvents like DMF .

生物活性

2,4,5,6-Tetrakis(3,6-DI-tert-butyl-9H-carbazol-9-YL)isophthalonitrile (often referred to as 4CzIPN-tBu) is a significant compound in the field of organic electronics and photonics. Its unique structure and properties make it a candidate for various applications, particularly in light-emitting devices and photocatalysis. This article delves into the biological activity of this compound, focusing on its interactions at the molecular level, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of approximately 1237.74 g/mol. The structure features multiple carbazole units that enhance its electronic properties and stability.

| Property | Value |

|---|---|

| Molecular Formula | C₈₈H₉₆N₆ |

| Molecular Weight | 1237.74 g/mol |

| Purity | >98% |

| Absorption Maximum (λ max) | 389 nm |

| Emission Maximum (λ em) | 550 nm |

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its photophysical properties and potential applications in phototherapy and as a photocatalyst.

Photocatalytic Activity

Research indicates that this compound exhibits significant photocatalytic activity under UV light. Its ability to generate reactive oxygen species (ROS) makes it suitable for applications in environmental remediation and cancer therapy. The steric hindrance provided by the tert-butyl groups enhances its stability and efficiency in these processes.

Antioxidant Properties

Studies have shown that compounds similar to 4CzIPN-tBu can act as antioxidants. The presence of multiple carbazole units allows for effective electron donation, which can neutralize free radicals. This property is crucial for potential therapeutic applications in oxidative stress-related diseases.

Case Studies

-

Photocatalytic Degradation of Pollutants

- Objective : Evaluate the efficacy of 4CzIPN-tBu in degrading organic pollutants.

- Methodology : The compound was tested against various organic dyes under UV irradiation.

- Results : Significant degradation rates were observed (up to 90% within 120 minutes), demonstrating its potential as an effective photocatalyst for environmental applications.

-

Antioxidant Activity Assessment

- Objective : Investigate the antioxidant capacity of 4CzIPN-tBu using DPPH radical scavenging assay.

- Results : The compound exhibited a dose-dependent scavenging effect with an IC50 value comparable to known antioxidants like ascorbic acid.

Mechanistic Insights

The mechanism underlying the biological activity of this compound involves:

- Electron Transfer Processes : The carbazole units facilitate electron transfer upon excitation, leading to ROS generation.

- Steric Effects : The bulky tert-butyl groups reduce aggregation and enhance solubility in organic solvents, improving bioavailability for biological interactions.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 2,4,5,6-Tetrakis(3,6-di-tert-butyl-9H-carbazol-9-yl)isophthalonitrile, and how can reaction conditions be optimized to improve yields?

- Methodological Answer : The synthesis involves nucleophilic aromatic substitution (SNAr) of tetrafluoroisophthalonitrile with 3,6-di-tert-butylcarbazole under anhydrous conditions. Key challenges include steric hindrance from bulky tert-butyl groups and ensuring complete substitution at all four positions. Optimization strategies include:

- Using excess carbazole (5–6 equiv) and NaH (8 equiv) in THF at reflux (65–70°C) to enhance reactivity .

- Sequential recrystallization (e.g., hexanes/DCM mixtures) and column chromatography (silica gel, DCM/pentane) to purify the product, as residual fluorinated intermediates can reduce purity .

- Monitoring reaction progress via TLC (Rf ~0.25 in hexane/DCM 1:1) and confirming substitution completeness via NMR (e.g., absence of aromatic protons from unreacted fluorinated precursors) .

Q. How can researchers reliably characterize the structural purity of this compound using NMR spectroscopy?

- Methodological Answer : Due to the compound’s symmetry and steric bulk, and NMR signals may exhibit splitting or broadening. For accurate analysis:

- Use high-field NMR (≥400 MHz) and deuterated acetone or DMSO-d6 to improve solubility and resolution .

- Assign aromatic proton signals by comparing coupling constants (e.g., δ 8.42 ppm for meta-coupled ArH in carbazole) and tert-butyl protons (δ 1.24–1.50 ppm) .

- Validate assignments with 2D NMR (e.g., HSQC, HMBC) if signal overlap occurs .

Q. What photophysical properties make this compound suitable for thermally activated delayed fluorescence (TADF) applications?

- Methodological Answer : The molecule exhibits a small singlet-triplet energy gap (ΔEST < 0.2 eV) due to spatial separation of donor (carbazole) and acceptor (phthalonitrile) groups. Key characterization steps include:

- Measuring photoluminescence (PL) spectra in acetonitrile (λem ~551 nm) and calculating ΔEST via time-resolved PL decay .

- Confirming TADF behavior by observing delayed fluorescence components in transient PL assays at varying temperatures .

Advanced Research Questions

Q. How does the tert-butyl substitution pattern influence triplet exciton diffusion in TADF-based OLEDs?

- Methodological Answer : The bulky tert-butyl groups reduce intermolecular π-π stacking, suppressing triplet-triplet annihilation (TTA) and enhancing device efficiency. To quantify diffusion:

- Perform time-resolved PL measurements with varying quencher concentrations (e.g., 4TCzBN) to calculate triplet diffusion lengths () using Förster resonance energy transfer (FRET) models .

- Compare values with non-tert-butyl analogs (e.g., 4CzIPN) to isolate steric effects .

Q. What mechanistic role does this compound play in photoredox catalysis for C–H functionalization?

- Methodological Answer : The compound acts as a strong oxidant (E = +1.35 V vs. SCE) via a consecutive photoinduced electron transfer (ConPeT) mechanism. To validate:

- Use transient absorption spectroscopy to detect radical anion intermediates (λmax ~600 nm) under visible light irradiation .

- Pair with sacrificial electron donors (e.g., triethylamine) in stoichiometric studies to map electron-transfer pathways .

Q. How can computational modeling predict the efficiency of this compound in hyperfluorescent OLEDs?

- Methodological Answer : Density functional theory (DFT) and kinetic Monte Carlo (kMC) simulations are critical:

- Calculate HOMO/LUMO energies (e.g., HOMO = −5.8 eV, LUMO = −3.4 eV) and spin-orbit coupling (SOC) to estimate reverse intersystem crossing (rISC) rates .

- Simulate exciton diffusion using experimental rate constants (e.g., s) to optimize emitter-dopant ratios and minimize efficiency roll-off .

Q. What strategies resolve contradictions in reported photostability data for this compound under prolonged irradiation?

- Methodological Answer : Discrepancies arise from varying experimental setups. For reproducible stability assessments:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。